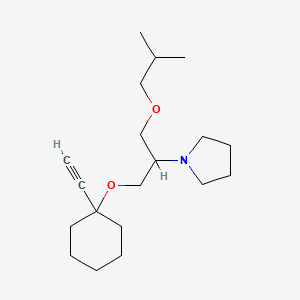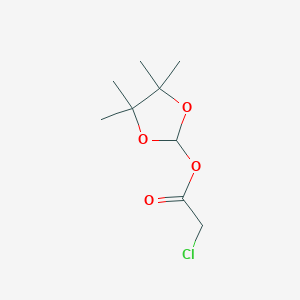
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound characterized by a dioxepine ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the condensation of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxepine ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxepine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepane.
Substitution: Formation of halogenated derivatives such as 4-bromo-2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxepine ring may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the dioxepine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group with a nitrile functional group.
4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative.
Uniqueness
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of the dioxepine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
74076-63-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O3/c1-13-11-6-4-10(5-7-11)12-14-8-2-3-9-15-12/h2-7,12H,8-9H2,1H3 |
InChI Key |
OSIFRGQQCFOYSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


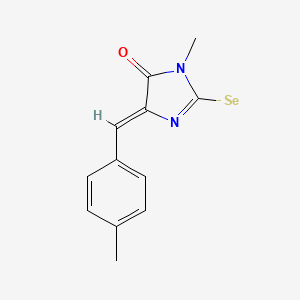

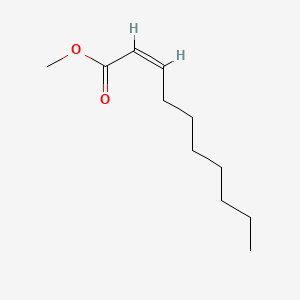

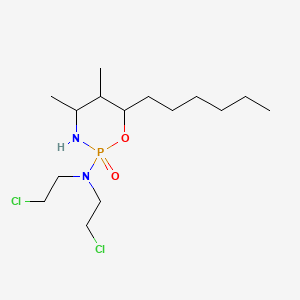
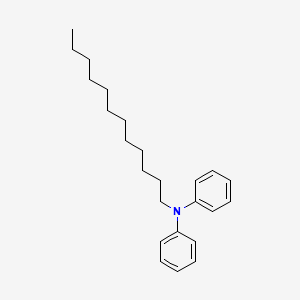
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
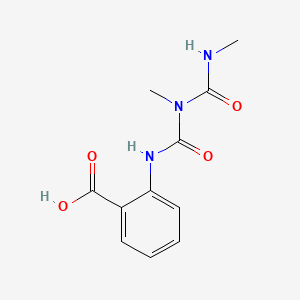
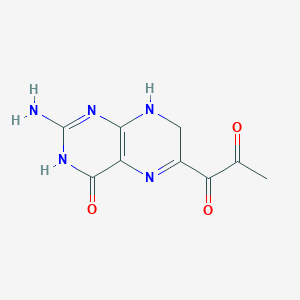
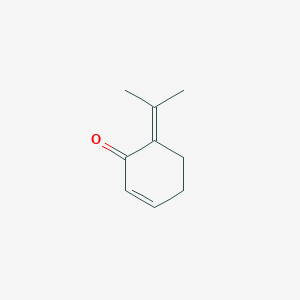
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

